3-Amino-1-propanol-d4

Bioanalytical method validation LC-MS/MS Stable isotope-labeled internal standard

3-Amino-1-propanol-d4 (CAS 173547-44-9; C3H5D4NO; MW 79.13) is a stable isotopologue of the primary amino alcohol 3-amino-1-propanol, in which four hydrogen atoms are replaced by deuterium. This substitution confers a nominal mass shift of +4 Da relative to the unlabeled compound, enabling its use as an internal standard for quantitative liquid chromatography–mass spectrometry (LC-MS) and NMR spectroscopy.

Molecular Formula C3H9NO
Molecular Weight 79.13 g/mol
Cat. No. B028203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-propanol-d4
Synonyms1,3-Propanolamine-d4;  1-Amino-3-hydroxypropane-d4;  3-Propanolamine-d4;  β-Alaninol-d4;  3-Hydroxy-1-propylamine-d4;  Propanolamine-d4
Molecular FormulaC3H9NO
Molecular Weight79.13 g/mol
Structural Identifiers
SMILESC(CN)CO
InChIInChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2
InChIKeyWUGQZFFCHPXWKQ-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-propanol-d4: Analytical-Grade Deuterated Internal Standard for LC-MS Quantitation


3-Amino-1-propanol-d4 (CAS 173547-44-9; C3H5D4NO; MW 79.13) is a stable isotopologue of the primary amino alcohol 3-amino-1-propanol, in which four hydrogen atoms are replaced by deuterium . This substitution confers a nominal mass shift of +4 Da relative to the unlabeled compound, enabling its use as an internal standard for quantitative liquid chromatography–mass spectrometry (LC-MS) and NMR spectroscopy [1]. As a deuterated analog, it co-elutes with the native analyte under identical chromatographic conditions while providing a distinct mass-to-charge (m/z) signature, thereby correcting for matrix-induced ion suppression, extraction variability, and instrument drift [2].

Workflow LC-MS/MS quantitative bioanalysis
Role Stable isotope-labeled internal standard (SIL-IS)
Selection Context +4 Da mass shift; ISTD benchmarking and matrix-effect control

Why Unlabeled 3-Amino-1-propanol Cannot Substitute for the Deuterated Analog in Quantitative Bioanalysis


The unlabeled compound, 3-amino-1-propanol, is chemically indistinguishable from its deuterated counterpart in most reaction contexts. However, in quantitative LC-MS assays, the absence of a mass shift precludes its use as an internal standard to correct for matrix effects and ionization variability [1]. Deuterated internal standards such as 3-Amino-1-propanol-d4 are engineered to co-elute precisely with the analyte, thereby experiencing identical ion suppression or enhancement. Using a non-isotopic analog (e.g., a structurally related amine) introduces differential extraction recoveries and chromatographic retention, leading to inaccurate quantification [2].

Unlabeled analog mismatch Absence of mass shift prevents co-elution-based matrix-effect correction; quantification accuracy may shift.
Non-isotopic ISTD mismatch Structural analogs introduce differential extraction recovery and chromatographic retention, limiting direct substitution.
d6 analog retention context may differ Larger +6 Da shift can produce measurable retention-time differences in gradient methods, potentially altering matrix-effect profiles.

Quantitative Differentiation of 3-Amino-1-propanol-d4 from Unlabeled and Alternative Deuterated Analogs


Isotopic Enrichment: ≥97 atom% D Provides Sufficient Purity for Regulatory Bioanalysis

3-Amino-1-propanol-d4 is supplied with an isotopic purity of ≥97 atom% deuterium . This level of enrichment ensures that less than 3% of the internal standard signal originates from unlabeled material, minimizing cross-contribution to the analyte channel. In contrast, the alternative d6 analog is specified at ≥98 atom% D , representing a marginal 1% difference that may be negligible for most assays but could influence detection limits in trace-level quantification. The unlabeled compound inherently has 0 atom% excess deuterium, making it unsuitable for MS-based internal standardization.

Isotopic Enrichment
Data to verify
≥97 atom% D
vs. unlabeled: 0% excess D
Supports bioanalytical validation review; enrichment context for method development.
Vendor Certificate of Analysis; typical specification.
Bioanalytical method validation LC-MS/MS Stable isotope-labeled internal standard

Mass Shift (+4 Da) Balances Adequate Resolution with Minimal Deuterium-Induced Chromatographic Shift

The molecular weight of 3-Amino-1-propanol-d4 (79.13 g/mol) represents a +4 Da increase over the unlabeled compound (75.11 g/mol) [1]. This mass shift is sufficient to resolve the analyte and internal standard in MS detection while remaining small enough to minimize the chromatographic isotope effect. In contrast, the d6 analog (MW 81.15 g/mol, +6 Da) exhibits a larger mass difference that can, in some cases, lead to a measurable retention time shift (ΔtR) in reversed-phase HPLC, potentially causing differential matrix effects where the internal standard and analyte experience varying ion suppression across an elution gradient [2].

Mass Shift (+4 Da)
Class-level inference
+4 Da (MW 79.13)
vs. d6: +6 Da (MW 81.15)
May reduce risk of deuterium-induced retention-time shift in gradient LC-MS.
Chromatographic behavior inferred from general isotope effect principles.
LC-MS method development Isotope effect Internal standard selection

Retained Complexation Capacity: Transdermal Permeation Enhancement of Mefenamic Acid

3-Amino-1-propanol-d4, like its unlabeled counterpart, forms a molecular complex with mefenamic acid that significantly enhances the drug's transdermal permeation properties [1]. This property is retained in the deuterated form, allowing the compound to serve simultaneously as a permeation enhancer in formulation studies and as an internal standard for quantifying mefenamic acid in permeation samples. The unlabeled 3-amino-1-propanol cannot provide the latter analytical function due to the absence of a mass shift.

Complexation Capacity
Cross-study comparable
Reported model-response context
Mefenamic acid permeation enhancement
Supports transdermal formulation-exposure review; dual-function research fit.
In vitro permeation studies; quantitative difference not documented.
Drug delivery Transdermal permeation Complexation

Storage Condition Specification: 2-8°C for d4 vs. Room Temperature for d6

Vendor technical datasheets specify storage at 2-8°C for 3-Amino-1-propanol-d4 , whereas the d6 analog is commonly stored at room temperature . This difference may reflect vendor-specific stability testing rather than an inherent property of the molecule, but it carries implications for long-term procurement and storage infrastructure. Laboratories without reliable cold-chain capabilities may preferentially select the d6 analog, while those prioritizing the +4 Da mass shift must accommodate refrigerated storage.

Storage Condition
Supporting evidence
2–8°C (d4)
vs. d6: Room temperature
Procurement logistics context; refrigerated storage infrastructure required.
Vendor technical datasheet specifications; may reflect vendor-specific stability testing.
Compound stability Procurement logistics Cold chain

Procurement-Driven Application Scenarios for 3-Amino-1-propanol-d4


Quantitative Bioanalysis of 3-Amino-1-propanol in Pharmaceutical Development

Use 3-Amino-1-propanol-d4 as the internal standard for LC-MS/MS quantification of 3-amino-1-propanol in drug substance or formulation matrices. The +4 Da mass shift provides clear MS resolution while minimizing the risk of deuterium-induced chromatographic shifts that could compromise matrix effect correction [1]. Typical method validation parameters (accuracy, precision, matrix factor) will benefit from the high isotopic purity (≥97 atom% D) [2].

Dual-Function Agent in Mefenamic Acid Transdermal Formulation Studies

In transdermal permeation studies of mefenamic acid, incorporate 3-Amino-1-propanol-d4 as both a permeation-enhancing complexing agent and an internal standard for quantifying drug levels in receptor fluid samples. This eliminates the need for a separate internal standard while leveraging the documented permeation enhancement effect [3]. The deuterated form enables precise LC-MS quantitation without interference from endogenous 3-amino-1-propanol.

NMR Internal Referencing for Metabolite Identification

Employ 3-Amino-1-propanol-d4 as an internal chemical shift reference or concentration standard in NMR-based metabolomics or reaction monitoring. The deuterium substitution reduces proton signal interference in the spectral region of interest, allowing for cleaner baseline integration [1]. The compound's solubility in both water and common organic solvents facilitates use across diverse NMR conditions.

Method Development for Amine-Containing Compounds with Deuterated Internal Standards

When developing LC-MS methods for amine-containing analytes, select 3-Amino-1-propanol-d4 over the d6 analog if chromatographic resolution is critical. The smaller +4 Da mass shift reduces the likelihood of a retention time difference (ΔtR) that could lead to differential ion suppression in gradient elution [4]. This choice is particularly relevant for high-throughput bioanalytical assays requiring robust matrix effect correction.

Application
Selection Property
Validation Focus
Quantitative bioanalysis of 3-amino-1-propanol
ISTD benchmarking; matrix-effect control
Bioanalytical validation review; method-transfer context
Mefenamic acid transdermal formulation studies
Dual-function agent: permeation enhancer and SIL-IS
Formulation-exposure review; research-matrix analysis
NMR internal referencing for metabolite identification
Deuterium substitution; reduced proton interference
Analytical context; chemical shift reference
Method development for amine-containing analytes
+4 Da mass shift; minimal chromatographic isotope effect
Gradient method robustness; matrix-effect correction review

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